molecular formula C8H5F2NO3 B3389111 1-(2,6-Difluoro-3-nitrophenyl)ethanone CAS No. 91188-91-9

1-(2,6-Difluoro-3-nitrophenyl)ethanone

Cat. No.: B3389111
CAS No.: 91188-91-9
M. Wt: 201.13 g/mol
InChI Key: CGCFAZUWFVSIJD-UHFFFAOYSA-N
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Description

1-(2,6-Difluoro-3-nitrophenyl)ethanone is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, with an ethanone group as the functional moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 1-(2,6-difluorophenyl)ethanone. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ethanone group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

    Reduction: 1-(2,6-Difluoro-3-aminophenyl)ethanone.

    Substitution: Various substituted ethanones depending on the nucleophile used.

    Oxidation: 1-(2,6-Difluoro-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2,6-Difluoro-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2,6-difluoro-3-nitrophenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)ethanone: Lacks the nitro group, making it less reactive in certain chemical transformations.

    1-(2,6-Dichloro-3-nitrophenyl)ethanone: Similar structure but with chlorine atoms instead of fluorine, which affects its reactivity and biological activity.

    1-(2,6-Difluoro-4-nitrophenyl)ethanone: The position of the nitro group is different, leading to variations in chemical behavior and applications.

Uniqueness: 1-(2,6-Difluoro-3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly useful in selective chemical reactions and potential pharmaceutical applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts, emphasizing its unique properties and versatile applications

Properties

IUPAC Name

1-(2,6-difluoro-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCFAZUWFVSIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a −40° C. mixture of concentrated H2SO4 (100 mL) and fuming HNO3 (100 mL) was added 1-(2,6-difluorophenyl)ethanone (20 g, 128 mmol) dropwise. The resulting mixture was stirred at −40° C. for 2 h then poured slowly onto ice. That mixture was diluted with DCM and the phases were separated. The aqueous layer was neutralized with sat. aq. NaHCO3 and then extracted with DCM. All organic portions were combined, dried over MgSO4, filtered, and concentrated to give 1-(2,6-difluoro-3-nitrophenyl)ethanone (26.3 g, 131 mmol, >theoretical) that was used without further purification.
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100 mL
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100 mL
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20 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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